Dimethylmalononitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86109. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

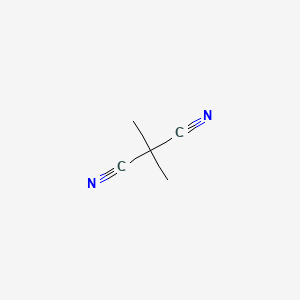

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5(2,3-6)4-7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMJJXWXMZYZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223456 | |

| Record name | Propanedinitrile, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-55-3 | |

| Record name | 2,2-Dimethylpropanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7321-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLMALONONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKA7D8BU8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Nitrile Compounds in Contemporary Organic Chemistry

Nitrile compounds, characterized by the presence of a cyano (-C≡N) functional group, are of immense importance in the field of organic synthesis. nih.gov The unique electronic structure of the nitrile group, with its nucleophilic nitrogen atom and electrophilic carbon center, imparts a rich and diverse reactivity. nih.gov This allows nitriles to participate in a wide array of chemical transformations, serving as valuable precursors to other functional groups like primary amines, amides, and carboxylic acids. numberanalytics.comebsco.com

In modern organic chemistry, nitriles are recognized for their ability to facilitate the construction of complex molecular architectures from simpler starting materials. ebsco.com They are involved in numerous significant reactions, including cycloadditions, C-H bond functionalization, and nucleophilic cascades, which are instrumental in synthesizing a variety of important carbo- and heterocycles. nih.gov The versatility of nitriles has led to their widespread use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comchemimpex.com

Significance of Dimethylmalononitrile As a Versatile Synthetic Intermediate

Transnitrilation Reactions with this compound

This compound (DMMN), a commercially available and bench-stable solid, has emerged as a valuable reagent in organic synthesis for the transfer of a cyanide group. acs.orgorganic-chemistry.org This process, known as transnitrilation, offers a safer and more practical alternative to traditional cyanation methods that often rely on toxic reagents like metal cyanides. organic-chemistry.org The electrophilic nature of one of the nitrile groups in DMMN allows for its reaction with various nucleophiles, leading to the formation of a new carbon-cyanide bond.

Electrophilic Cyanation of Organometallic Reagents

A significant application of this compound is in the electrophilic cyanation of organometallic reagents, such as Grignard and aryllithium reagents. This approach provides a direct and efficient route to aryl nitriles, which are important precursors for many functional groups in medicinal and materials chemistry. acs.orgorganic-chemistry.org

The transnitrilation of aryl Grignard reagents with this compound represents a practical and transition-metal-free method for the synthesis of aryl nitriles. acs.orgthieme-connect.com The reaction proceeds under mild conditions and demonstrates high efficiency, even with sterically demanding substrates. acs.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of the Grignard reagent to one of the nitrile groups of DMMN, forming an intermediate imine adduct. acs.orgresearchgate.net This adduct then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and a stable byproduct. organic-chemistry.org Computational studies have supported the energetic favorability of this fragmentation pathway. acs.orgresearchgate.net The reaction's utility is highlighted by its tolerance of various functional groups on the aryl Grignard reagent. thieme-connect.com

Table 1: Examples of Transnitrilation of Aryl Grignard Reagents with this compound thieme-connect.com

| Aryl Grignard Reagent (R-MgX) | Product (R-CN) | Yield (%) |

| Phenylmagnesium bromide | Benzonitrile | 96 |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzonitrile | 93 |

| 4-Chlorophenylmagnesium bromide | 4-Chlorobenzonitrile | 77 |

| 2-Methylphenylmagnesium bromide | 2-Methylbenzonitrile | 94 |

| 1-Naphthylmagnesium bromide | 1-Naphthonitrile | 73 |

Similar to Grignard reagents, aryllithium reagents readily participate in transnitrilation reactions with this compound. acs.org This method is effective for producing a wide range of aryl nitriles from aryllithium species generated either through halogen-lithium exchange or by directed ortho-lithiation. acs.orgresearchgate.net The latter approach is particularly noteworthy as it enables the direct cyanation of a C-H bond, a highly desirable transformation in organic synthesis. acs.org The reaction proceeds under mild conditions and, like its Grignard counterpart, avoids the need for transition metals and toxic cyanide sources. acs.orgorganic-chemistry.org The process is compatible with various directing groups and tolerates a range of functional groups, making it a versatile tool for the synthesis of complex aromatic nitriles. acs.org

Table 2: Directed C-H Cyanation via Aryllithium Reagents and this compound acs.org

| Substrate | Directing Group | Product | Yield (%) |

| N,N-Diethylbenzamide | -CONEt₂ | 2-Cyano-N,N-diethylbenzamide | 72 |

| 1-(Methoxymethyl)-1H-benzo[d]imidazole | N-CH₂OCH₃ | 2-Cyano-1-(methoxymethyl)-1H-benzo[d]imidazole | 85 |

| 2-Phenylpyridine | Pyridyl | 2-(2-Cyanophenyl)pyridine | 68 |

Metal-Catalyzed Transnitrilation Processes

To expand the scope and functional group compatibility of transnitrilation reactions with this compound, metal-catalyzed approaches have been developed. These methods often utilize organoboron compounds as the aryl source, which are generally more tolerant of functional groups than their organomagnesium or organolithium counterparts.

| Aryl Boronic Acid | Catalyst System | Product | Yield (%) |

| Phenylboronic acid | [Rh(cod)Cl]₂ / Ligand | Benzonitrile | 85 |

| 4-Acetylphenylboronic acid | [Rh(cod)Cl]₂ / Ligand | 4-Acetylbenzonitrile | 78 |

| 3-Fluorophenylboronic acid | [Rh(cod)Cl]₂ / Ligand | 3-Fluorobenzonitrile | 82 |

| 4-(Trifluoromethyl)phenylboronic acid | [Rh(cod)Cl]₂ / Ligand | 4-(Trifluoromethyl)benzonitrile | 90 |

A mild and oxidant-free copper-catalytic system has been developed for the transnitrilation of arylborons with this compound. rsc.orgrsc.org This method is distinct from the previously discussed polar mechanisms, as it proceeds through a radical pathway involving a Cu(0)/Cu(I) catalytic cycle. rsc.org The reaction exhibits a broad substrate scope, high tolerance for various functional groups, and is scalable. rsc.orgrsc.orgdntb.gov.ua This radical transnitrilation can also be applied to the late-stage functionalization of complex molecules. rsc.org Mechanistic studies, including radical trapping experiments, have provided evidence supporting the unprecedented radical pathway for this transformation. rsc.org This copper-catalyzed approach offers a practical and general route for the synthesis of aryl nitriles from readily available organoboron reagents. rsc.orgresearcher.life

Table 4: Copper-Catalyzed Radical Transnitrilation of Arylboronic Acids with this compound rsc.orgrsc.org

| Arylboronic Acid | Catalyst System | Product | Yield (%) |

| Phenylboronic acid | CuI / Ligand | Benzonitrile | 92 |

| 4-Vinylphenylboronic acid | CuI / Ligand | 4-Vinylbenzonitrile | 75 |

| 4-Formylphenylboronic acid | CuI / Ligand | 4-Formylbenzonitrile | 88 |

| Thiophen-2-ylboronic acid | CuI / Ligand | Thiophene-2-carbonitrile | 81 |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound participates in several types of cycloadditions, acting as a key building block for the synthesis of heterocyclic systems.

Stereoselective 1,3-Dipolar Cycloaddition with Nitrones and Geminal Dinitriles

This compound can react with nitrones and other geminal dinitriles in stereoselective 1,3-dipolar cycloaddition reactions. enamine.netenaminestore.com This transformation, a type of [3+2] cycloaddition, involves the reaction of a 1,3-dipole (the nitrone) with a dipolarophile (the nitrile group of this compound). mdpi.com The reaction proceeds with a high degree of stereoselectivity, leading to the formation of 2,3-dihydro-1,2,4-oxadiazole derivatives. enaminestore.comacs.org The concerted but asynchronous mechanism generally accepted for 1,3-dipolar cycloadditions accounts for the high stereoselectivity observed. mdpi.com This methodology provides a direct route to highly substituted five-membered heterocycles, which are valuable intermediates in medicinal chemistry and materials science. mdpi.com

Ruthenium(II)-Catalyzed [2+2+2] Cycloaddition with Diynes for Pyridine (B92270) Synthesis

The construction of pyridine rings is of significant interest due to their prevalence in pharmaceuticals and functional materials. csic.es Ruthenium(II)-catalyzed [2+2+2] cycloaddition of diynes with nitriles represents a highly atom-economical method for synthesizing substituted pyridines. researchgate.netnih.gov this compound has been shown to be an effective nitrile source in this transformation, affording the corresponding pyridine derivatives in excellent yields. enamine.net

The catalytic cycle is generally believed to commence with the formation of a ruthenacyclopentadiene intermediate from the diyne and the Ru(II) catalyst. researchgate.netresearchgate.net Subsequent coordination of the nitrile (this compound) and insertion into the ruthenium-carbon bond, followed by reductive elimination, yields the final pyridine product and regenerates the active catalyst. researchgate.net This method is valued for its efficiency and tolerance of a wide range of functional groups on both the diyne and nitrile components. researchgate.netrsc.org The use of catalysts like chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) (Cp*Ru(COD)Cl) has proven effective for these cycloadditions. researchgate.net

Direct C-H Cyanation Using this compound

Direct C-H functionalization is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. This compound has been successfully employed as a non-toxic, bench-stable cyanating agent in these reactions.

Rhodium-Catalyzed Aromatic C-H Cyanation

A significant advancement in C-H functionalization is the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds using this compound as the cyano source. rsc.orgrsc.orgnih.gov This method provides a direct route to aryl nitriles, which are important structural motifs in many biologically active compounds and versatile synthetic intermediates. rsc.org The reaction typically utilizes a rhodium(III) catalyst, such as [Cp*RhCl₂]₂, in the presence of a copper oxide promoter, which is believed to activate the this compound. rsc.orgrsc.org

The reaction proceeds via a chelation-assisted mechanism, where a directing group on the aromatic substrate, such as a pyridine or pyrazole, coordinates to the rhodium center. rsc.orgrsc.org This coordination directs the C-H activation step to the ortho position. The subsequent C-H cyanation furnishes the desired aryl nitrile in moderate to good yields. rsc.org

Table 1: Rhodium-Catalyzed Aromatic C-H Cyanation of 2-Phenylpyridine Derivatives with this compound

| Substrate (2-Arylpyridine) | Product | Yield (%) |

| 2-Phenylpyridine | 2-(2-Pyridyl)benzonitrile | 85 |

| 2-(p-Tolyl)pyridine | 4-Methyl-2-(2-pyridyl)benzonitrile | 81 |

| 2-(m-Tolyl)pyridine | 3-Methyl-2-(2-pyridyl)benzonitrile | 82 |

| 2-(o-Tolyl)pyridine | 6-Methyl-2-(2-pyridyl)benzonitrile | 55 |

| 2-(4-Methoxyphenyl)pyridine | 4-Methoxy-2-(2-pyridyl)benzonitrile | 75 |

| 2-(4-Fluorophenyl)pyridine | 4-Fluoro-2-(2-pyridyl)benzonitrile | 78 |

| 2-(4-Chlorophenyl)pyridine | 4-Chloro-2-(2-pyridyl)benzonitrile | 72 |

| 2-(4-(Trifluoromethyl)phenyl)pyridine | 4-(Trifluoromethyl)-2-(2-pyridyl)benzonitrile | 65 |

Data sourced from research findings on Rh(III)-catalyzed cyanation. rsc.org

Decyanative Transformations and Cyano Group Transfer

Beyond its role as a building block, the cyano groups of this compound can be strategically removed or transferred, highlighting its utility as a synthetic linchpin.

Radical-Mediated Decyanation Strategies

Radical-mediated decyanation offers a powerful method for cleaving C-CN bonds, enabling the generation of carbon-centered radicals for subsequent transformations. acs.orgnih.gov A notable strategy involves a photocatalytic approach using an amine-ligated boryl radical for cyano group transfer (CGT) from malononitriles. acs.orgnih.govchemrxiv.org

In this process, a photoredox catalyst generates a nucleophilic amine-ligated boryl radical. acs.orgnih.gov This radical adds to one of the nitrile groups of a malononitrile (B47326) derivative, forming an iminyl radical intermediate. acs.org This intermediate then undergoes rapid β-scission (fragmentation), releasing a carbon-centered radical and a stable cyanoborane-amine complex. acs.orgnih.gov This strategy effectively transforms a C-CN bond into a carbon radical, which can then be trapped by various reagents or participate in cyclization reactions. acs.orgresearchgate.net An alternative approach involves the use of photoactivated neutral organic electron donors, which can induce the reductive decyanation of malononitriles to afford anionic intermediates. rsc.org These methods showcase the utility of malononitriles as precursors to valuable radical and anionic species under mild, controlled conditions. acs.orgrsc.org

Photocatalytic Strategies for Decyanative Transformations

Recent advancements in organic synthesis have unveiled photocatalytic strategies for the decyanative transformation of malononitriles, including this compound. chemrxiv.org These methods leverage visible light and a photoredox catalyst to achieve the cleavage of a C(sp³)–CN bond under mild conditions, a transformation that is challenging with traditional methods due to the high bond dissociation energy. nih.govacs.org

A prominent strategy involves a cyano group transfer (CGT) process mediated by an amine-ligated boryl radical. nih.govchemrxiv.org The catalytic cycle is typically initiated by a visible-light-excited photocatalyst, such as 4CzIPN, which engages a precursor like boracarboxylic acid. chemrxiv.orgacs.org Upon single-electron transfer (SET) and subsequent decarboxylation, a highly reactive amine-ligated boryl radical is generated. chemrxiv.orgnih.gov This boryl radical adds to one of the nitrile groups of a malononitrile derivative (e.g., this compound), forming an iminyl radical intermediate. nih.govacs.org This intermediate then undergoes a β-fragmentation, cleaving the C–CN bond to produce a carbon-centered radical and a cyanoborane-amine complex. acs.org

A key feature of this methodology is the subsequent reduction of the carbon-centered radical by the reduced photocatalyst. chemrxiv.org This step generates a carbanion via a radical-polar crossover mechanism. chemrxiv.orgnih.gov The resulting carbanion is a potent nucleophile that can be trapped by various electrophiles, allowing for diverse functionalization. chemrxiv.orgresearchgate.net For instance, using deuterium (B1214612) oxide (D₂O) as an electrophile leads to decyanative deuteration, providing access to α-deuterated nitriles. nih.govacs.org The process has also been applied to intramolecular reactions, where trapping by an internal electrophile like an alkyl chloride results in decyanative cyclization. nih.gov

This photocatalytic approach is notable for its mild reaction conditions, employing organic photocatalysts and visible light at room temperature, and its tolerance for a wide array of functional groups. chemrxiv.orgchemrxiv.org Furthermore, computational studies have supported the proposed mechanism and have been used to guide the choice of CGT promoters. chemrxiv.orgchemrxiv.org The strategy has also been successfully extended to decyanative olefination by merging the photoredox cycle with cobalt catalysis. chemrxiv.orgchemrxiv.org

| Substrate | Electrophile | Photocatalyst | Product | Yield | Deuterium Content | Citation |

| α,α-diphenethyl-substituted malononitrile (2b) | D₂O | 4CzIPN | Decyanative deuteration product (4b-d) | 89% | 92% | acs.org |

| α-(2-chloroethyl)-α-phenethyl-substituted malononitrile (2'a) | Intramolecular | 4CzIPN | Cyclopentane product | - | - | chemrxiv.orgnih.gov |

One-Pot Electrophilic Cyanation-Functionalization Strategies for Disubstituted Malononitriles

This compound (DMMN) has been effectively employed as a bench-stable, solid electrophilic cyanating agent. organic-chemistry.orgresearchgate.net This reactivity is central to one-pot strategies designed for the synthesis of disubstituted malononitriles and other nitrile-containing compounds. utoronto.caorcid.org A key transformation is the transnitrilation from DMMN to potent nucleophiles, such as aryl Grignard or aryllithium reagents. organic-chemistry.orgresearchgate.net

This method provides a practical and transition-metal-free pathway to aryl nitriles under mild conditions and is effective even for highly sterically hindered substrates. organic-chemistry.orgresearchgate.net The reaction proceeds when an organometallic reagent, generated in situ from an aryl bromide or iodide, attacks one of the electrophilic carbon atoms of the cyano groups in DMMN. organic-chemistry.org This addition leads to the formation of a Thorpe-type imine adduct intermediate. researchgate.net Subsequent retro-Thorpe fragmentation of this adduct is energetically favorable and results in the formation of the desired aryl nitrile along with the carbanion of this compound. researchgate.net

The development of one-pot electrophilic cyanation-functionalization strategies allows for the sequential formation of multiple bonds around a central carbon, leading to complex disubstituted malononitriles. utoronto.caeuchems.eu This approach streamlines synthetic sequences by avoiding the isolation of intermediates. While specific details of a comprehensive one-pot strategy for disubstituted malononitriles involve sequential deprotonation and reaction steps, the foundational transnitrilation reaction highlights the utility of DMMN as a key reagent. orcid.orgacs.org

The scope of this transnitrilation has been further expanded through catalysis. A rhodium-catalyzed variant allows for the electrophilic cyanation of aryl boronic acids with DMMN, broadening the functional-group compatibility compared to reactions with more basic Grignard or aryllithium reagents. nih.govresearchgate.net

| Nucleophile Source | Cyanating Agent | Catalyst | Product Type | Key Features | Citation |

| Aryl Grignard Reagents | This compound (DMMN) | None | Aryl Nitriles | Transition-metal-free, mild conditions, tolerates steric hindrance. | organic-chemistry.orgresearchgate.net |

| Aryllithium Reagents | This compound (DMMN) | None | Aryl Nitriles | Enables net C-H cyanation via directed ortho-lithiation. | researchgate.net |

| Aryl Boronic Acids | This compound (DMMN) | Rhodium Catalyst | Aryl Nitriles | Expands functional group compatibility. | nih.govresearchgate.net |

Mechanistic Investigations of Dimethylmalononitrile Reactions

Elucidation of Reaction Pathways and Intermediates

The reactivity of dimethylmalononitrile is characterized by several key mechanistic pathways, including the formation of Thorpe-type imine adducts, β–C elimination, radical processes, and C–N bond cleavage in cascade reactions.

Intermediacy of Thorpe-Type Imine Adducts in Transnitrilation

Transnitrilation reactions using this compound as a cyanating agent have been shown to proceed through the formation of a Thorpe-type imine adduct. researchgate.netnih.govacs.org This mechanism is particularly relevant in the cyanation of aryl Grignard and aryllithium reagents. researchgate.netnih.govacs.orgorganic-chemistry.org The reaction is initiated by the nucleophilic addition of the organometallic reagent to one of the nitrile groups of DMMN. This step forms an intermediate imine adduct. researchgate.netnih.govacs.org

Subsequent retro-Thorpe fragmentation of this adduct yields the desired aryl nitrile and a stable byproduct. organic-chemistry.org The energetic favorability of this fragmentation has been supported by computational studies. researchgate.netnih.govacs.orgorganic-chemistry.org Evidence for the ketimine intermediate has been bolstered by the isolation of the corresponding ketone after quenching the reaction. researchgate.netnih.govacs.org This pathway avoids the use of toxic transition metals and proceeds under mild conditions, even with sterically hindered substrates. researchgate.netnih.govacs.orgorganic-chemistry.org

A similar mechanism is proposed in the rhodium-catalyzed transnitrilation of aryl boronic acids with DMMN. researchgate.net

Formal β–C Elimination and Fragmentation Pathways

In certain reactions, this compound and its derivatives can undergo formal β–C elimination. For instance, in a nickel-catalyzed reductive alkyne hydrocyanation, an initial hypothesis involved the formation of a transient Ni-bound imine species. This species was proposed to undergo fragmentation via a formal β–C elimination to afford the nitrile product. acs.org

Further studies on fragmentation pathways have been conducted using techniques like collision-induced dissociation (CID) mass spectrometry to understand how molecules like deprotonated phosphoryl lipid A fragment, which can provide analogous insights into complex organic molecule fragmentation. mdpi.com These studies help in proposing mechanisms for the release of various functional groups. mdpi.com

Radical Pathways in Cyano Group Transfer Mechanisms

Recent research has uncovered radical pathways in cyano group transfer reactions involving this compound. A copper-catalyzed transnitrilation of arylborons with DMMN has been shown to proceed via a radical mechanism, distinct from the polar mechanisms of other systems. rsc.orgrsc.org Mechanistic studies, including radical trapping experiments, electron paramagnetic resonance (EPR), and X-ray photoelectron spectroscopy (XPS), all support a radical pathway involving a Cu(0)/Cu(I) catalytic cycle. rsc.org In this mechanism, arylborons can act as an aryl radical source, initiating the carbon-carbon bond cleavage of the DMMN. rsc.org

Furthermore, a photocatalytic strategy for decyanative transformations has been developed, which is enabled by an amine-ligated boryl radical. acs.orgchemrxiv.orgnih.gov It is hypothesized that the cyano group transfer (CGT) step proceeds through the in-situ formation of an iminyl radical. This is formed by the addition of a boryl radical to this compound, followed by β-fragmentation to generate a carbon-centered radical and a cyanoborane-amine complex. acs.orgchemrxiv.orgnih.gov Computational studies have indicated that this CGT step is kinetically feasible. chemrxiv.orgnih.gov

Role of C–N Bond Cleavage in Cascade Reactions

The cleavage of the C–N bond is a crucial step in certain cascade reactions involving nitrile-containing compounds. While direct studies on this compound are limited in this specific context, related research provides valuable insights. For example, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines for the synthesis of quinolines involves a proposed mechanism with a C–N bond cleavage step. nih.gov In this process, oxidative addition of an intermediate to a palladium(0) species is thought to lead to C–N bond cleavage. nih.gov Catalytic reactions involving the cleavage of C–CN bonds can proceed through mechanisms like oxidative addition. rsc.org

Kinetic and Spectroscopic Analysis in Mechanistic Studies

Kinetic and spectroscopic analyses are indispensable tools for elucidating the mechanisms of chemical reactions. catalysis.czfiveable.me In the context of this compound reactions, these methods provide insights into reaction rates, the identification of intermediates, and the influence of various parameters.

For example, in the study of a photocatalytic decyanative transformation, ¹¹B NMR monitoring was used to observe the formation of a cyanoborohydride-amine complex, providing evidence for the proposed cyano group transfer mechanism. chemrxiv.orgnih.gov Spectroscopic methods such as UV-visible, infrared, fluorescence, and Raman spectroscopy can be employed to track the changes in concentration of reactants, products, and intermediates over time, allowing for the determination of kinetic parameters. fiveable.me

Table 1: Spectroscopic and Kinetic Data for Mechanistic Elucidation

| Technique | Application in Mechanistic Studies | Information Obtained | Example from this compound-related Research |

| NMR Spectroscopy | Monitoring reaction progress and identifying intermediates. | Structural information of species in solution. | ¹¹B NMR used to detect the cyanoborohydride-amine complex in a photocatalytic reaction. chemrxiv.orgnih.gov |

| Electron Paramagnetic Resonance (EPR) | Detection of radical intermediates. | Confirmation of radical pathways. | Used to support the radical mechanism in the copper-catalyzed transnitrilation of arylborons. rsc.org |

| Mass Spectrometry (MS) | Identification of products and fragmentation pathways. | Molecular weight and structural fragments of intermediates and products. | Collision-induced dissociation (CID) helps in understanding fragmentation. mdpi.com |

| UV-Visible Spectroscopy | Monitoring reaction kinetics. | Changes in concentration of light-absorbing species. | Can be used to determine reaction order and rate constants. fiveable.me |

| Computational Studies (DFT) | Calculating energetic favorability of reaction pathways. | Transition state energies and reaction coordinates. | Supported the retro-Thorpe fragmentation in transnitrilation reactions. researchgate.netorganic-chemistry.org |

Deuterium (B1214612) Labeling Experiments for Mechanistic Insight

Deuterium labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing deep mechanistic insights. osti.gov These experiments can help determine the source of protons and distinguish between different proposed reaction pathways.

In a study on the nickel-catalyzed reductive alkyne hydrocyanation, deuterium labeling experiments were crucial in understanding the role of additives. acs.org For instance, when deuterated water (D₂O) was used, deuterium incorporation into the product was observed, indicating that water was the proton source. acs.org Conversely, the use of a deuterated malononitrile (B47326) derivative (MPMN-d₃) resulted in no deuterium incorporation, ruling it out as the proton source. acs.org

Control experiments using non-deuterated products can also confirm whether C-H deuteration occurs via deprotonation or other pathways. chemrxiv.org

Table 2: Deuterium Labeling Experimental Results

| Experiment | Observation | Mechanistic Implication | Reference |

| Use of (CD₂O)n instead of (CH₂O)n | No deuterium incorporation in product. | Formaldehyde is not the direct proton source. | acs.org |

| Addition of D₂O | Deuterium incorporation in the product. | Water is the proton source. | acs.org |

| Use of MPMN-d₃ | No deuterium incorporation in the product. | The malononitrile derivative is not the proton source. | acs.org |

| Reaction with non-deuterated product and D₂O | No deuteration of C-H bond. | Deuteration does not occur via deprotonation under standard conditions. | chemrxiv.org |

Applications of Dimethylmalononitrile in Specialized Chemical Syntheses

Synthesis of Aromatic Nitriles

The introduction of a nitrile group into an aromatic ring is a fundamental transformation in organic chemistry, yielding valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Dimethylmalononitrile serves as an effective electrophilic cyanide source for this purpose, offering distinct advantages over toxic metal cyanides.

Direct C-H functionalization represents a highly efficient strategy in synthesis by avoiding the pre-functionalization of substrates. This compound has been successfully employed in methods that achieve a net C-H cyanation. One prominent approach involves the use of directed ortho-lithiation. organic-chemistry.orgresearchgate.net In this process, an aryl compound bearing a directing group is treated with a strong lithium base to generate an aryllithium species specifically at the ortho position. This organometallic intermediate then reacts with this compound. The reaction proceeds through a transnitrilation process, where the cyanide group is transferred to the aryl ring. organic-chemistry.org This method is notable for its high regioselectivity and its ability to function under mild conditions without the need for transition metals. organic-chemistry.orgresearchgate.net

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound has been integrated into these methodologies for the formation of aryl nitriles. These reactions typically involve the coupling of an organometallic reagent with an electrophile, mediated by a transition metal catalyst.

One significant application involves a rhodium-catalyzed transnitrilation of arylboronic acids with DMMN. researchgate.netnih.gov This reaction presents a novel approach to aryl nitrile synthesis by using DMMN as a carbon-bound cyanating reagent that undergoes cross-coupling with the arylboronic acid. nih.gov This method expands the functional-group compatibility compared to reactions involving more reactive organometallics like Grignard or aryllithium reagents. researchgate.net

Another widely used strategy is the transnitrilation from DMMN to aryl Grignard and aryllithium reagents. organic-chemistry.orgenamine.netorganic-chemistry.org These organometallic reagents are typically generated in situ from the corresponding aryl bromides or iodides. organic-chemistry.orgorganic-chemistry.org Their subsequent reaction with DMMN proceeds under mild conditions and avoids the use of transition metals and more toxic cyanide sources. organic-chemistry.org The reaction mechanism is believed to involve the formation of an imine intermediate, which then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and a stable byproduct. organic-chemistry.org This method has proven to be highly efficient, even for substrates that are sterically hindered. organic-chemistry.orgorganic-chemistry.org

| Method | Aryl Source | Key Features | Catalyst/Reagent |

|---|---|---|---|

| Direct C-H Cyanation | Aryl C-H bond (via lithiation) | High regioselectivity; avoids pre-functionalization | Organolithium base |

| Cross-Coupling | Arylboronic Acids | High functional group tolerance | Rhodium catalyst |

| Cross-Coupling (Transnitrilation) | Aryl Halides (via Grignard/Aryllithium) | Mild conditions; transition-metal-free | Mg or Li for reagent formation |

Construction of Complex Organic Molecules

Beyond simple cyanation, the reactivity of malononitriles, including DMMN, is leveraged for the synthesis of more complex and biologically relevant molecules.

Malononitriles are recognized as valuable synthetic intermediates for a range of applications, including the synthesis of herbicides and other biologically active molecules. researchgate.net While the direct synthesis of proteinogenic amino acids often starts from aminomalononitrile, a closely related compound, the malononitrile (B47326) scaffold is a key component in various bioactive compounds. researchgate.netresearchgate.net The reactivity of the nitrile groups and the adjacent methylene unit allows for diverse chemical transformations, making it a versatile building block in medicinal chemistry. nih.gov For instance, malononitrile-containing structures are found in a variety of pharmacologically active agents.

| Compound Class | Synthetic Utility of Malononitrile Unit | Biological Relevance |

|---|---|---|

| Heterocyclic Compounds | Participates in cyclocondensation and multicomponent reactions | Core structures in many pharmaceuticals and agrochemicals (e.g., herbicides) |

| Purine Derivatives | Serves as a precursor for imidazole synthesis, a key step toward purines | Antiviral activity |

Information regarding the direct application of this compound in the palladium-catalyzed cascade synthesis of quinolones is not available in the reviewed scientific literature. Published methods for this specific transformation utilize other nitrile-containing precursors, such as o-aminocinnamonitriles. nih.govrsc.org

Building Block for Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The performance of this technique relies heavily on the design of effective chiral ligands. Malononitriles, including DMMN, have been identified as valuable synthetic intermediates for the synthesis of these essential chiral ligands. researchgate.net The dinitrile functionality provides a versatile chemical handle that can be elaborated into more complex structures, incorporating chiral elements that can effectively coordinate with a metal center and induce stereoselectivity in a catalytic reaction. The ability to modify the malononitrile backbone allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is critical for achieving high levels of enantioselectivity in catalysis. researchgate.net

Dimethylmalononitrile in Advanced Materials Science

Synthesis of Specialty Polymers and Polymer-Based Materials

Dimethylmalononitrile serves as a valuable monomer and reagent in the synthesis of specialty polymers due to the reactivity of its nitrile groups. While not a conventional monomer for common plastics, its participation in specific polymerization and cycloaddition reactions allows for the creation of polymers with unique structures and properties.

One of the key reactions involving DMMN is cycloaddition. For instance, it undergoes a Ruthenium(II)-catalyzed [2+2+2] cycloaddition with diynes to produce highly substituted pyridine (B92270) rings with excellent yields. By using diynes as comonomers, this reaction can be extended to form pyridine-containing polymers. These polymers are of significant interest due to the inherent thermal stability and specific chemical reactivity of the pyridine moiety, making them suitable for high-performance applications.

The nitrile groups of DMMN can also participate in polymerization reactions. For example, nitrile chemistry is fundamental to the production of polymers like polyacrylonitrile, which is a precursor for carbon fiber. Although direct polymerization of DMMN is less common, it can be incorporated into polymer structures as a side-chain or as part of a larger monomer unit. The introduction of the gem-dinitrile group can significantly alter the properties of the resulting polymer, such as its solubility, thermal behavior, and affinity for other molecules. Research into the polymerization of related nitrile-containing monomers, such as aminomalononitrile, highlights the potential for these molecules to form complex polymeric structures through thermal processes involving dehydrocyanation and deamination.

Below is a table summarizing key reactions where DMMN can be utilized in polymer synthesis.

| Reaction Type | Catalyst/Conditions | Resulting Structure | Potential Polymer Application |

| [2+2+2] Cycloaddition | Ruthenium(II) catalyst | Pyridine rings | Formation of thermally stable pyridine-containing polymers |

| 1,3-Dipolar Cycloaddition | Reaction with nitrones | Oxadiazoline heterocycles | Incorporation of novel heterocyclic units into polymer backbones |

| Ritter-type Reactions | Acid-initiated (e.g., Trifluoromethanesulfonic acid) | Bis(oxazolines) from dinitriles | Synthesis of chiral polymer ligands or catalysts |

This table illustrates synthetic routes where this compound or similar dinitriles can be employed to create specialized polymer structures.

Role as a Building Block for Functional Materials

Beyond polymerization, this compound is a critical building block for a wide array of functional organic materials. Organic building blocks are essential molecular units used to construct more complex compounds, such as pharmaceuticals, agrochemicals, and materials for electronics and optics. DMMN's utility stems from its role as an electrophilic cyanating agent, allowing for the precise transfer of a nitrile group to other molecules.

A significant application of DMMN is in transnitrilation reactions, where it transfers a cyanide group to organometallic reagents. It is effective for the cyanation of aryl Grignard reagents, aryllithium compounds, and arylboronic acids. This process is crucial for synthesizing aromatic nitriles, which are key intermediates in the production of numerous fine chemicals and functional materials. Notably, copper-catalyzed transnitrilation using DMMN provides a practical and scalable method for creating these valuable compounds.

The structure of DMMN makes it a precursor for creating molecules with specific electronic or optical properties. The two nitrile groups are strong electron-withdrawing groups, and incorporating the this compound moiety into a larger conjugated system can create donor-acceptor molecules. Such molecules are fundamental to the design of organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors. For example, pyridine derivatives, which can be synthesized from DMMN, are themselves important components in fluorescent dyes and pharmacologically active compounds.

The table below outlines the role of this compound as a building block in synthesizing various functional materials.

| Synthetic Application | Reaction Type | Key Intermediate/Product | Field of Application |

| Cyanation of Aryl Compounds | Transnitrilation | Aromatic Nitriles | Pharmaceuticals, Agrochemicals, Fine Chemicals |

| Heterocycle Synthesis | Cycloaddition | Substituted Pyridines, Oxadiazolines | Medicinal Chemistry, Optical Materials |

| Creation of Donor-Acceptor Systems | Knoevenagel Condensation (with aldehydes) | π-conjugated systems with acrylonitrile units | Organic Electronics, Luminescent Materials |

This table details how this compound serves as a versatile precursor for constructing complex and functional organic molecules.

Applications in High-Performance Coatings and Smart Materials

The unique properties derived from this compound and its derivatives make them promising candidates for use in high-performance coatings and smart materials. High-performance coatings are designed to offer superior protection against corrosion, heat, and abrasion, while smart materials can change their properties in response to external stimuli like temperature, light, or electric fields.

The incorporation of pyridine rings, synthesized from DMMN, into polymer backbones can enhance the thermal stability of materials. This is a critical attribute for high-temperature coatings used in the aerospace and automotive industries. The nitrogen-rich structure of such polymers can lead to the formation of a stable char layer upon heating, which acts as an insulating barrier and imparts flame-retardant properties to the coating.

Furthermore, the high polarity of the nitrile groups in DMMN-containing polymers can be exploited in the formulation of "smart" materials. The dielectric properties of a material are influenced by the presence of polar functional groups. Polymers functionalized with nitrile groups can exhibit piezoelectric or pyroelectric effects, making them suitable for use in sensors, actuators, and energy-harvesting devices. The ability to tune the electrical and optical properties of materials by incorporating DMMN-derived structures is a key area of research for developing next-generation functional materials.

The potential contributions of DMMN-derived structures to advanced materials are summarized below.

| Structural Feature from DMMN | Resulting Material Property | Potential Application |

| Pyridine Heterocycle | High Thermal Stability, Char Formation | High-Performance Coatings, Flame-Retardant Materials |

| Gem-Dinitrile Group | High Polarity, Electron-Withdrawing Nature | Smart Materials (Sensors, Actuators), Dielectric Layers |

| Acrylonitrile Side-Chains | Tunable Optical/Electronic Properties | Organic Electronics, Fluorescent Materials |

This table connects the molecular features derived from this compound to the enhanced functionalities sought in high-performance coatings and smart materials.

Computational and Spectroscopic Approaches in Dimethylmalononitrile Research

Computational Chemistry Studies

Computational chemistry serves as an indispensable tool for investigating the intricacies of dimethylmalononitrile. Through theoretical calculations and simulations, researchers can model its electronic structure, predict its properties, and understand the energetics of its reactions with a high degree of accuracy. escholarship.orgnih.gov

Theoretical Calculations of Reaction Energetics and Conformational Stability

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are crucial for understanding the thermodynamics and kinetics of reactions involving this compound. These methods allow for the calculation of key parameters such as bond dissociation energies, activation energy barriers, and the energies of reactants, transition states, and products. mdpi.com This information helps in predicting reaction pathways and understanding molecular stability. mdpi.comresearchgate.net

For instance, in the copper-catalyzed transnitrilation of arylborons, theoretical calculations can be used to map out the potential energy surface of the reaction. mdpi.comrsc.org This helps to determine the most favorable reaction pathway and supports proposed mechanisms, such as a radical pathway over a polar one. rsc.org

Conformational analysis is another area where theoretical calculations are applied. By calculating the relative energies of different spatial arrangements (conformers) of the molecule, the most stable conformation can be identified. This is vital as the molecule's shape influences its reactivity and physical properties. researchgate.net

Table 1: Illustrative Data from Theoretical Energetic Calculations

| Parameter | Description | Typical Application for this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determining the feasibility and rate of a reaction, such as its addition to another molecule. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Assessing whether a reaction involving this compound is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Predicting the spontaneity of a reaction under specific conditions. |

| Conformational Energy | The relative energy of different spatial arrangements of a molecule. | Identifying the most stable geometric structure of this compound. |

Molecular Dynamics Simulations and Prediction of Molecular Properties

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a collection of atoms, MD simulations can predict a variety of molecular properties and behaviors of this compound in different environments (e.g., in solution). researchgate.netpsu.edu

These simulations can be used to understand:

Structural Dynamics: How the molecule flexes, vibrates, and rotates over time.

Thermodynamic Properties: Calculating properties like heat capacity and free energy.

Transport Properties: Simulating diffusion and viscosity in liquid phases.

Interaction Mechanisms: Observing how this compound interacts with other molecules, such as solvents or reactants, at an atomic level. nih.govmdpi.com

MD simulations are particularly powerful for studying condensed-phase systems and providing a link between the microscopic properties of a single molecule and the macroscopic properties of the bulk material. mdpi.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are the experimental cornerstone for characterizing molecules and monitoring their reactions in real-time. For this compound, advanced methods like in-situ NMR and EPR spectroscopy are pivotal.

In-Situ NMR Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. When applied in-situ, it allows researchers to monitor the progress of a chemical reaction directly in the NMR tube as it happens. iastate.edunih.gov By acquiring a series of spectra over time, one can track the disappearance of reactants and the appearance of products. iastate.edu

This technique is invaluable for studying reactions involving this compound for several reasons:

Kinetic Analysis: It provides quantitative data on reaction rates. rsc.org

Intermediate Detection: It can identify and characterize transient intermediates that may not be isolable.

Mechanism Elucidation: By observing the formation of all species in the reaction mixture, a detailed reaction mechanism can be constructed. univ-nantes.fr

The ability to perform these measurements without disturbing the reaction makes in-situ NMR a non-invasive and highly informative method. nih.gov

Table 2: Application of In-Situ NMR in a Hypothetical Reaction

| Time (minutes) | This compound Concentration (%) | Intermediate A Concentration (%) | Product B Concentration (%) |

| 0 | 100 | 0 | 0 |

| 10 | 75 | 15 | 10 |

| 20 | 50 | 20 | 30 |

| 30 | 25 | 15 | 60 |

| 60 | 5 | 2 | 93 |

Electron Paramagnetic Resonance (EPR) for Radical Trapping and Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect species with unpaired electrons, such as free radicals. youtube.com Since many radicals are highly reactive and short-lived, their direct detection is often challenging. mdpi.comnih.gov

The technique of spin trapping is frequently used in conjunction with EPR. nih.govljmu.ac.uk In this method, a "spin trap" molecule is added to the reaction mixture. This molecule reacts with the transient radical to form a much more stable radical adduct, which can then be easily detected by EPR. mdpi.comnih.gov

In the context of this compound chemistry, EPR is the definitive method for confirming the involvement of radical intermediates. For example, in the copper-catalyzed reaction with arylborons, EPR experiments combined with spin trapping provided direct evidence for a radical-mediated mechanism. rsc.org The characteristic spectrum of the trapped radical adduct allows for its identification and provides insight into the structure of the original, short-lived radical. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable insights into the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material, XPS can elucidate the chemical structure of molecules like this compound.

In the analysis of this compound, XPS is instrumental in confirming the presence of carbon and nitrogen and determining their respective chemical environments. The binding energy of a core electron is sensitive to the local chemical environment of the atom, an effect known as the chemical shift. For this compound, which has the chemical formula C₅H₆N₂, three distinct carbon environments and one nitrogen environment are expected to be distinguishable.

The carbon atoms in this compound can be categorized as:

The central quaternary carbon atom bonded to two cyano groups and two methyl groups.

The two equivalent carbon atoms of the methyl groups.

The two equivalent carbon atoms of the cyano groups.

The nitrogen atoms of the two cyano groups are in identical chemical environments.

High-resolution XPS scans of the C1s and N1s regions would reveal peaks corresponding to these different chemical states. The binding energies are influenced by the electronegativity of the neighboring atoms and the nature of the chemical bonds. The carbon atom of the cyano group (C≡N) is bonded to a highly electronegative nitrogen atom, which results in a shift to a higher binding energy compared to the carbon atoms in the methyl groups. Similarly, the central carbon atom, being bonded to two electron-withdrawing cyano groups, would also exhibit a distinct chemical shift.

Table 1: Predicted XPS Binding Energies for the Core Atoms of this compound

| Atom | Chemical Environment | Predicted Binding Energy (eV) |

| C1s | Quaternary Carbon (C-(CN)₂(CH₃)₂) | ~285.5 - 286.5 |

| C1s | Methyl Carbon (-CH₃) | ~284.8 - 285.2 |

| C1s | Cyano Carbon (-C≡N) | ~286.4 - 287.5 |

| N1s | Cyano Nitrogen (-C≡N) | ~399.0 - 400.0 |

Note: The predicted binding energy ranges are based on typical values for similar functional groups and are subject to variation based on the specific experimental conditions and instrumentation.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Structural Elucidation

Mass spectrometry and infrared spectroscopy are powerful analytical techniques that, when used in conjunction, provide comprehensive information for the structural elucidation of chemical compounds such as this compound.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing a chemical compound to generate charged molecules or molecule fragments and then separating these ions by their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and the structure of the molecule.

For this compound (molar mass: 94.11 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of 94. The fragmentation pattern observed in the mass spectrum is crucial for determining the molecular structure. Common fragmentation pathways include the loss of small, stable neutral molecules or radicals.

In the case of this compound, key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 79. Subsequent fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitriles, resulting in further characteristic peaks. A study on unsaturated malononitriles has shown that fragmentation paths can be complex and may involve tautomeric forms in the gas phase. unlp.edu.ar

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 94 | [C₅H₆N₂]⁺ (Molecular Ion) |

| 79 | [M - CH₃]⁺ |

| 65 | [M - H - HCN]⁺ or [M - CH₃ - CH₂]⁺ (rearrangement) |

| 52 | [M - CH₃ - HCN]⁺ |

Note: The proposed fragments are based on general principles of mass spectrometry and may vary depending on the ionization technique used.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in its structure. The most prominent and diagnostic absorption would be the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile groups. This typically appears as a sharp, medium-intensity band in the region of 2260–2240 cm⁻¹.

Other expected absorption bands would include those for the C-H stretching and bending vibrations of the methyl groups. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the range of 2960–2850 cm⁻¹. Bending vibrations for the methyl groups would be observed in the fingerprint region, typically around 1450 cm⁻¹ and 1375 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. pressbooks.publibretexts.orgmsu.edu

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2260 - 2240 |

| C-H (Methyl) | Asymmetric Stretching | ~2960 |

| C-H (Methyl) | Symmetric Stretching | ~2870 |

| C-H (Methyl) | Asymmetric Bending | ~1450 |

| C-H (Methyl) | Symmetric Bending | ~1375 |

Note: The characteristic absorption ranges are based on standard IR spectroscopy correlation tables.

Biological and Medicinal Chemistry Aspects of Dimethylmalononitrile Derivatives

Role as a Key Intermediate in Pharmaceutical Production

Dimethylmalononitrile is a versatile and essential building block in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com Its high reactivity, particularly in nucleophilic addition and cycloaddition reactions, makes it a crucial intermediate for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). chemimpex.comenamine.net The use of this compound can enhance the efficiency of drug development processes. chemimpex.com

As a key intermediate, it is utilized in the production of bulk drugs and other specialty chemicals. chemimpex.combalchem.com Its ability to facilitate the formation of carbon-carbon bonds is fundamental to the synthesis of diverse organic molecules, including amino acids and other biologically active compounds. chemimpex.com For instance, it serves as an effective electrophilic cyanating reagent for aryl Grignard and aryllithium reagents, providing a practical route to aryl nitriles, which are common motifs in pharmaceuticals. enamine.netorganic-chemistry.org This process, known as transnitrilation, avoids the use of more toxic cyanating agents and is scalable for industrial applications. organic-chemistry.org

The compound's utility extends to the synthesis of various heterocyclic systems that form the core of many drugs. enamine.netnih.govresearchgate.net For example, it can be used in rhodium-catalyzed reactions to prepare aryl nitriles from aryl boronic acids and participates in cycloaddition reactions to form pyridines. enamine.netresearchgate.net

Table 1: Applications of this compound in Synthesis

| Application | Description | Reference(s) |

|---|---|---|

| Transnitrilation | Serves as a cyanide donor to organometallic reagents (Grignard, aryllithium) to form aryl nitriles. | enamine.netorganic-chemistry.org |

| Cycloaddition Reactions | Reacts with diynes in the presence of a Ruthenium(II) catalyst to yield substituted pyridines. | enamine.net |

| Heterocycle Synthesis | Used as a starting material for various nitrogen-containing heterocyclic compounds. | nih.govresearchgate.net |

| Pharmaceutical Intermediate | Acts as a building block for complex molecules and active pharmaceutical ingredients (APIs). | chemimpex.combalchem.com |

Integration of Nitrile Pharmacophores in Drug Discovery

The nitrile group, a prominent feature of this compound derivatives, is a significant pharmacophore in modern drug design. nih.gov Its incorporation into lead compounds is a strategic approach to enhance pharmacological properties. nih.gov The strong electron-withdrawing nature and linear geometry of the nitrile group allow it to participate in various non-covalent interactions, including hydrogen bonds, polar interactions, and π-π stacking, thereby improving binding affinity and selectivity for biological targets. sioc-journal.cnresearchgate.net

In medicinal chemistry, the nitrile group is frequently employed as a bioisostere for other functional groups, such as carbonyls, hydroxyls, and halogens. nih.govsioc-journal.cnresearchgate.net This replacement can lead to improved pharmacological profiles. As a bioisostere, the nitrile's nitrogen atom can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl oxygen or a hydroxyl group with a protein receptor. nih.govnih.gov

This strategy has been successfully used to:

Enhance Potency: Replacing a specific functional group with a nitrile can lead to a significant increase in a compound's potency. numberanalytics.com

Improve Selectivity: The unique electronic and steric properties of the nitrile can fine-tune the binding of a ligand to its target, leading to higher selectivity over other receptors. sioc-journal.cn

Minimize Off-Target Effects: By replacing a group like a carbonyl, which might interact with other steroid receptors, with a nitrile, interference can be minimized. nih.gov

For example, in the development of non-steroidal receptor antagonists, aryl nitriles have been used as effective carbonyl equivalents, with the nitrile nitrogen engaging in the same crucial polar interactions within the receptor's binding site. nih.gov

The introduction of a nitrile group, such as those derived from this compound, can have a profound and beneficial impact on the pharmacokinetic properties of a drug candidate. nih.govnumberanalytics.com

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation. nih.govnih.gov Incorporating a nitrile into a molecule can block metabolically labile sites, protecting the drug from rapid breakdown by metabolic enzymes, particularly hepatic oxidative metabolism. sioc-journal.cnresearchgate.net This increased stability can lead to a longer half-life in the body. nih.gov

Bioavailability and Solubility: The polar nature of the nitrile group can improve a compound's physicochemical properties. It often leads to a lower partition coefficient (logP), which can enhance aqueous solubility. nih.govnih.gov This improved solubility, combined with increased metabolic stability, can result in enhanced systemic exposure and better oral bioavailability. nih.gov

Table 2: Influence of Nitrile Group on Pharmacokinetic Properties

| Pharmacokinetic Parameter | Effect of Nitrile Integration | Mechanism | Reference(s) |

|---|---|---|---|

| Metabolic Stability | Increased | Blocks metabolically labile sites, resistant to oxidative metabolism. | sioc-journal.cnresearchgate.netnih.gov |

| Bioavailability | Increased | Enhanced solubility and metabolic stability lead to greater systemic exposure. | nih.gov |

| Solubility | Increased | Lowers logP value due to the polarity of the cyano group. | nih.govnih.gov |

| Half-life | Prolonged | Reduced rate of metabolic clearance. | nih.gov |

Synthesis of Compounds with Specific Biological Activities

The synthetic versatility of this compound and its derivatives allows for the creation of a diverse library of compounds that can be screened for various biological activities.

The cannabinoid receptor 2 (CB2) has emerged as a significant therapeutic target for a range of conditions, including inflammatory and neuropathic pain, without the psychotropic side effects associated with CB1 receptor activation. auburn.edu The development of selective CB2 agonists is a major goal in medicinal chemistry. auburn.edu These agonists often feature complex heterocyclic scaffolds.

While direct synthesis of CB2 agonists from this compound is not extensively documented in isolation, the compound's role as a precursor to functionally rich nitrogen-containing heterocycles is critical. nih.govrsc.org Synthetic strategies used to build the core structures of known CB2 agonists can employ intermediates derived from malononitrile (B47326) chemistry. For example, the construction of indole (B1671886) and quinoline (B57606) frameworks, which are present in some classes of synthetic cannabinoids, can be achieved through reactions involving nitrile functionalities. nih.govnih.gov The ability to generate diverse molecular frameworks from this compound makes it a valuable starting point for discovering novel small-molecule modulators of the CB2 receptor. auburn.edubiorxiv.org

The quest for novel anticancer and anti-ischemic drugs is a driving force in pharmaceutical research. Derivatives originating from this compound chemistry have shown potential in these areas.

Antitumor Agents: Many antitumor compounds are based on heterocyclic ring systems. nih.govnih.gov Quinolines, for instance, are privileged structures in medicinal chemistry and are found in approved anticancer drugs like lenvatinib. nih.govrsc.org The synthesis of such quinoline scaffolds can be achieved via palladium-catalyzed cascade reactions of o-aminocinnamonitriles, which can be derived from nitrile-containing precursors. nih.govrsc.org Furthermore, novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives, whose synthesis can involve nitrile intermediates, have been evaluated for their antitumor activities against various human cancer cell lines. researchgate.net

Anti-ischemic Agents: Anti-ischemic drugs aim to correct the imbalance between myocardial oxygen supply and demand. nih.gov The development of these agents often involves targeting ion channels or metabolic pathways within cardiac cells. researchgate.net While a direct link is not established, the synthesis of novel chemical entities for screening as anti-ischemic agents benefits from versatile building blocks like this compound. The pleiotropic effects of various drug classes, such as statins, which include anti-inflammatory and endothelial function improvement, highlight the multifactorial nature of treating ischemia. nih.gov The ability to synthesize a wide range of small molecules from this compound provides a platform for discovering compounds with novel mechanisms of action for treating ischemic conditions.

Enzyme Inhibitors

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes, demonstrating a range of activities that are of interest in medicinal chemistry. The introduction of the malononitrile moiety into different molecular scaffolds has led to the discovery of potent inhibitors for enzymes involved in neurodegenerative diseases and pigmentation disorders.

A systematic exploration of nitrile-containing compounds has identified derivatives with a malononitrile group as effective inhibitors of monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), enzymes that are key targets in the development of treatments for Alzheimer's disease. nih.gov In a comprehensive study, several newly synthesized compounds incorporating the malononitrile feature were evaluated. One notable compound, a (phenylhydrazinylidene)propanedinitrile derivative, was identified as a lead for trifunctional inhibition, displaying activity against MAO-A, MAO-B, and AChE. nih.gov Another derivative demonstrated selective inhibition of MAO-A along with AChE inhibition. nih.gov The inhibitory concentrations (IC₅₀) for these lead compounds highlight their potential as multi-target agents.

Furthermore, derivatives of kojic acid, designed through reaction with malononitrile and various aromatic aldehydes, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Dysregulation of tyrosinase is implicated in skin cancer, making its inhibition a valuable therapeutic strategy. nih.gov The inhibitory activities of these kojic acid-malononitrile derivatives suggest they could act as competitive inhibitors against the natural substrates of tyrosinase. nih.gov

Enzyme Inhibitory Activities of this compound Derivatives

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| (Phenylhydrazinylidene)propanedinitrile derivative | Monoamine Oxidase A (MAO-A) | 0.34 µM | nih.gov |

| (Phenylhydrazinylidene)propanedinitrile derivative | Monoamine Oxidase B (MAO-B) | 0.26 µM | nih.gov |

| (Phenylhydrazinylidene)propanedinitrile derivative | Acetylcholinesterase (AChE) | 52 µM | nih.gov |

| Selective MAO-A/AChE inhibitor | Monoamine Oxidase A (MAO-A) | 0.12 µM | nih.gov |

| Selective MAO-A/AChE inhibitor | Acetylcholinesterase (AChE) | 48 µM | nih.gov |

Mechanistic Studies of Biological Activity and Molecular Interactions

The biological activity of this compound derivatives is intrinsically linked to their molecular structure and the specific interactions they form with their target enzymes. Computational and mechanistic studies have provided valuable insights into these interactions at the molecular level.

In the case of kojic acid derivatives incorporating a malononitrile moiety, molecular modeling has been employed to understand their inhibition of tyrosinase. nih.gov These studies indicate that the derivatives have a conformational affinity for the enzyme's active site. nih.gov A key interaction is the chelation of the copper ions within the active site, which is essential for the enzyme's catalytic function. nih.gov Molecular dynamics simulations have shown that these derivatives form stable complexes with the enzyme, with minimal conformational deviations. nih.gov The binding free energies calculated for the most stable derivatives further support their potential as potent competitive inhibitors of tyrosinase. nih.gov

Mechanistic insights have also been gained from synthetic studies. For example, the copper-catalyzed radical transnitrilation of arylborons using this compound has been shown to proceed through a radical pathway involving a Cu⁰/Cuᴵ catalytic cycle. rsc.org This understanding of the reaction mechanism, supported by radical trapping, electron paramagnetic resonance (EPR), and X-ray photoelectron spectroscopy (XPS) experiments, is crucial for the rational design and synthesis of new derivatives with desired biological activities. rsc.org

Environmental Behavior and Degradation Pathways of Dimethylmalononitrile

Environmental Fate Modeling and Simulation

Environmental fate models are computational tools used to predict a chemical's distribution and persistence in the environment. up.ptrsc.org These models integrate a substance's physical and chemical properties with environmental parameters to simulate its movement and degradation. researchgate.net For Dimethylmalononitrile, the lack of empirical data on properties like water solubility, vapor pressure, and partition coefficients hinders the development of accurate, specific fate models. chemicalbook.com

In the absence of specific data, qualitative assessments can be inferred. Multimedia fate models, such as the SimpleBox model, typically simulate the distribution of a chemical across compartments like air, water, soil, and sediment. cefic-lri.org These models rely on input parameters that are currently not well-documented for this compound. chemicalbook.com

Table 1: Key Parameters for Environmental Fate Modeling (Illustrative)

| Parameter | Value | Significance for Modeling | Data Availability for this compound |

| Molecular Weight | 94.11 g/mol nih.gov | Influences transport and diffusion. | Available |

| Vapor Pressure | No Data Available chemicalbook.com | Determines partitioning between air and other compartments. | Not Available |

| Water Solubility | No Data Available chemicalbook.com | Affects transport in aquatic systems and bioavailability. | Not Available |

| Octanol-Water Partition Coefficient (Kow) | No Data Available chemicalbook.com | Indicates potential for bioaccumulation. | Not Available |

| Henry's Law Constant | No Data Available | Governs air-water exchange. | Not Available |

This table is illustrative and highlights the significant data gaps for this compound.

Transformation Kinetics and Adsorption Studies

Transformation kinetics describe the rates at which a chemical degrades or transforms in the environment, while adsorption studies determine its tendency to bind to soil and sediment particles. ej-eng.orgudel.edu

Kinetics: The primary degradation pathways for organic chemicals are typically biodegradation, hydrolysis, and photolysis. cefic-lri.org

Biodegradation: The nitrile group (-CN) can be susceptible to enzymatic hydrolysis by microorganisms, potentially converting it to a carboxylic acid or amide. google.com For instance, some nitrilase enzymes can hydrolyze dinitriles. google.com However, the specific kinetics and microbial pathways for this compound are not documented.

Hydrolysis: Chemical hydrolysis of the nitrile groups may occur, particularly under strong acidic or basic conditions, but rates under typical environmental pH (5-9) are unknown.

Photolysis: Direct or indirect degradation by sunlight could be a factor, but no specific studies have been identified.

Adsorption: The interaction of a chemical with soil and sediment is a key process affecting its mobility and bioavailability. udel.edu This is often quantified by the soil adsorption coefficient (Koc). Without an experimentally determined Koc or octanol-water partition coefficient (Kow) for this compound, its mobility in soil cannot be accurately predicted. chemicalbook.com

Table 2: Hypothetical Transformation and Adsorption Data

| Process | Rate Constant (k) | Half-life (t½) | Conditions |

| Aerobic Biodegradation (Water) | Not Available | Not Available | Not Available |

| Anaerobic Biodegradation (Sediment) | Not Available | Not Available | Not Available |

| Hydrolysis (pH 7) | Not Available | Not Available | 25°C |

| Adsorption Coefficient (Koc) | Not Available | N/A | Not Available |

This table illustrates the lack of specific experimental data on the transformation kinetics and adsorption of this compound.

Characterization of Degradation Products and Metabolites

When a chemical degrades in the environment, it forms transformation products or metabolites, which may have their own toxicological and environmental profiles. nih.gov

Given the structure of this compound, potential degradation pathways can be hypothesized:

Hydrolysis of Nitrile Groups: Stepwise hydrolysis of the two nitrile groups would likely lead to the formation of 2,2-dimethyl-3-oxopropanamide and subsequently dimethylmalonic acid.

Biotransformation: Microbial action could potentially lead to similar products. For example, nitrilases can convert nitriles to their corresponding carboxylic acids. google.com In a reaction involving transnitrilation, this compound can react to form other nitrile compounds and a stable byproduct. organic-chemistry.org

There is no available research that has identified or characterized the actual environmental degradation products of this compound. chemicalbook.com

Assessment of Environmental Persistence and Bioaccumulation Potential

Bioaccumulation: Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. nih.gov The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow). rsc.org A high Kow value suggests a greater tendency for a chemical to partition into fatty tissues.